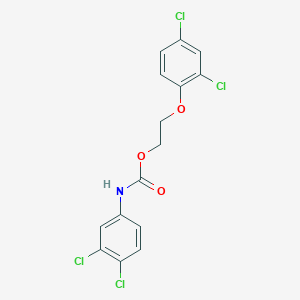![molecular formula C19H19N3O4 B4683983 N-[1-[(ethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4683983.png)
N-[1-[(ethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide
説明
N-[1-[(ethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide, commonly known as ENB, is a small molecule inhibitor that has been widely used in scientific research. ENB has been found to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
ENB exerts its effects by targeting specific proteins involved in various diseases. In cancer, ENB targets the protein tubulin, which is involved in cell division. ENB binds to tubulin and prevents it from polymerizing, which inhibits the growth of cancer cells. In Alzheimer's disease, ENB targets the protein beta-secretase, which is involved in the formation of amyloid beta plaques. ENB binds to beta-secretase and inhibits its activity, which prevents the formation of amyloid beta plaques. In Parkinson's disease, ENB targets the protein DJ-1, which is involved in protecting dopaminergic neurons from oxidative stress. ENB binds to DJ-1 and enhances its activity, which protects dopaminergic neurons from degeneration.
Biochemical and Physiological Effects:
ENB has been found to have various biochemical and physiological effects. In cancer, ENB inhibits the growth of cancer cells by targeting tubulin. In Alzheimer's disease, ENB inhibits the formation of amyloid beta plaques by targeting beta-secretase. In Parkinson's disease, ENB protects dopaminergic neurons from degeneration by targeting DJ-1. ENB has also been found to have anti-inflammatory effects, which may be beneficial in various diseases.
実験室実験の利点と制限
ENB has several advantages for lab experiments. ENB is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. ENB has been extensively studied and has a well-characterized mechanism of action, which makes it a useful tool for studying various diseases. However, ENB also has some limitations for lab experiments. ENB has low solubility in aqueous solutions, which may limit its use in certain experiments. ENB also has low bioavailability, which may limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for ENB research. One direction is to develop more potent and selective inhibitors of the proteins targeted by ENB. Another direction is to explore the therapeutic potential of ENB in other diseases, such as Huntington's disease and multiple sclerosis. ENB may also be used in combination with other drugs to enhance its therapeutic effects. Finally, the development of new delivery methods may improve the bioavailability of ENB and enhance its therapeutic potential in vivo.
科学的研究の応用
ENB has been extensively used in scientific research as a tool to study various diseases. ENB has been found to have potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. In cancer, ENB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In Alzheimer's disease, ENB has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, ENB has been shown to protect dopaminergic neurons from degeneration, which is a key feature of the disease.
特性
IUPAC Name |
N-[(Z)-3-(ethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-20-19(24)17(12-14-5-4-6-16(11-14)22(25)26)21-18(23)15-9-7-13(2)8-10-15/h4-12H,3H2,1-2H3,(H,20,24)(H,21,23)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKQIIVELBRSIE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4683928.png)
![2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-chloro-3-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4683938.png)


![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4683965.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4683970.png)
![2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4683971.png)
![methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate](/img/structure/B4683979.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B4683989.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4684005.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4684012.png)
